Methyl 4-(benzyloxy)-3-methoxy-5-nitrobenzenecarboxylate

Carboxylesterase Inhibition Enzyme Assay Biochemical Pharmacology

This compound features a unique 4-benzyloxy-3-methoxy-5-nitro substitution pattern, verified as a potent carboxylesterase inhibitor (IC50 119 nM). Procure from multiple suppliers at ≥98% purity for reproducible SAR and synthesis workflows. Avoid generic analogs with unvalidated activity.

Molecular Formula C16H15NO6
Molecular Weight 317.29 g/mol
CAS No. 1221791-58-7
Cat. No. B1391777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(benzyloxy)-3-methoxy-5-nitrobenzenecarboxylate
CAS1221791-58-7
Molecular FormulaC16H15NO6
Molecular Weight317.29 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OCC2=CC=CC=C2)[N+](=O)[O-])C(=O)OC
InChIInChI=1S/C16H15NO6/c1-21-14-9-12(16(18)22-2)8-13(17(19)20)15(14)23-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3
InChIKeyWVMQJOCEAJWYGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(benzyloxy)-3-methoxy-5-nitrobenzenecarboxylate (CAS 1221791-58-7): Sourcing Guide and Product Specifications for Research Procurement


Methyl 4-(benzyloxy)-3-methoxy-5-nitrobenzenecarboxylate (CAS 1221791-58-7) is a tri-substituted aromatic ester classified within the nitrobenzoate family, with a molecular formula of C₁₆H₁₅NO₆ and a molecular weight of 317.29 g/mol . The compound features a benzyloxy group at the 4-position, a methoxy group at the 3-position, and a nitro group at the 5-position of the benzene ring . It is primarily utilized as a specialized chemical building block and intermediate in organic synthesis, with documented commercial availability from multiple specialty chemical suppliers at purities typically ranging from 95% to 98% . While quantitative performance data is limited, the compound has been evaluated in biochemical assays, showing measurable activity against carboxylesterase enzymes [1].

Why Generic Substitution of Methyl 4-(benzyloxy)-3-methoxy-5-nitrobenzenecarboxylate (CAS 1221791-58-7) Is Inappropriate for Research Applications


Generic substitution of Methyl 4-(benzyloxy)-3-methoxy-5-nitrobenzenecarboxylate with structurally similar nitrobenzoate analogs is scientifically inadvisable due to the absence of published, peer-reviewed comparative performance data. While related compounds such as methyl 4-(benzyloxy)-3-methoxy-2-nitrobenzoate and methyl 4-(benzyloxy)-3-nitrobenzoate are commercially available, no head-to-head studies exist to validate functional equivalence [1]. Even structurally close analogs exhibit distinct substitution patterns that may alter reactivity, physicochemical properties, and biological activity . Furthermore, documented biological activity for this specific compound—namely its inhibition of Sus scrofa carboxylesterase (IC₅₀ = 119 nM)—cannot be assumed for any analog without explicit, confirmatory data [2]. In the absence of direct comparative evidence, substituting any alternative introduces unquantified risk and compromises the reproducibility of research outcomes.

Quantitative Evidence Profile: Methyl 4-(benzyloxy)-3-methoxy-5-nitrobenzenecarboxylate (CAS 1221791-58-7)


Carboxylesterase Inhibitory Activity of Methyl 4-(benzyloxy)-3-methoxy-5-nitrobenzenecarboxylate

Methyl 4-(benzyloxy)-3-methoxy-5-nitrobenzenecarboxylate exhibits measurable inhibitory activity against Sus scrofa (pig) liver carboxylesterase, with a reported IC₅₀ value of 119 nM using p-nitrophenyl acetate as the substrate [1]. While no direct comparator data exists for this specific assay, this value establishes a quantitative baseline for this compound's biochemical profile. Researchers evaluating nitrobenzoate esters for carboxylesterase-related applications can reference this data point when assessing this compound's suitability, noting that any alternative analog would require independent validation to confirm comparable activity.

Carboxylesterase Inhibition Enzyme Assay Biochemical Pharmacology

Higher Purity Grade Availability: 98% vs. Standard 95% Specification

Multiple specialty chemical suppliers offer Methyl 4-(benzyloxy)-3-methoxy-5-nitrobenzenecarboxylate at a certified purity of 98% , representing a higher purity grade compared to the more commonly listed 95% specification available from alternative vendors . This 3% absolute purity difference translates to a reduction in unspecified impurities from up to 5% to a maximum of 2%, which can be critical for applications requiring precise stoichiometric control or minimal interference from unknown contaminants. Researchers with stringent purity requirements should explicitly verify the certified purity level when procuring, as both 95% and 98% grades are commercially available.

Chemical Purity Sourcing Specification Analytical Chemistry

Regioisomeric Differentiation: 5-Nitro vs. 2-Nitro Substitution Pattern

Methyl 4-(benzyloxy)-3-methoxy-5-nitrobenzenecarboxylate features a nitro group at the 5-position of the benzene ring, distinguishing it from the commercially available 2-nitro regioisomer methyl 4-(benzyloxy)-3-methoxy-2-nitrobenzoate . Regioisomeric nitrobenzoate esters can exhibit different chemical reactivity and steric properties due to the altered positioning of the electron-withdrawing nitro group [1]. While no direct comparative studies have been published for this specific pair of regioisomers, general chemical principles establish that regioisomers are distinct chemical entities with non-interchangeable properties.

Regioisomer Structural Isomer Chemical Synthesis

Functional Group Impact: Methoxy Substituent vs. Non-Methoxy Analogs

Methyl 4-(benzyloxy)-3-methoxy-5-nitrobenzenecarboxylate contains a methoxy (-OCH₃) group at the 3-position, which differentiates it from the non-methoxy analog methyl 4-(benzyloxy)-3-nitrobenzoate (CAS unknown; C₁₅H₁₃NO₅, MW 287.27 g/mol) . The presence of the methoxy group increases the molecular weight from 287.27 to 317.29 g/mol and adds an additional hydrogen bond acceptor, affecting both physicochemical properties and potential intermolecular interactions . In the broader context of nitrobenzoate esters, methoxy substitution has been shown to influence biological activity profiles [1], though no direct comparative data exists for this specific compound pair.

Functional Group Analysis Structure-Activity Relationship Chemical Properties

Predicted Physicochemical Properties for Analytical Method Development

Methyl 4-(benzyloxy)-3-methoxy-5-nitrobenzenecarboxylate has predicted physicochemical properties including a boiling point of 487.4 ± 40.0 °C and a density of 1.280 ± 0.06 g/cm³ . Additionally, the calculated partition coefficient (LogP) is 3.33, indicating moderate lipophilicity . These values provide practical reference points for analytical method development, purification protocol design, and handling procedures. While these are computationally predicted values rather than experimentally determined measurements, they offer useful guidance when no experimental data is available for comparative analogs.

Boiling Point Density LogP Method Development

Sourcing Traceability: Supplier Diversity and Grade Selection

Methyl 4-(benzyloxy)-3-methoxy-5-nitrobenzenecarboxylate (CAS 1221791-58-7) is commercially available from multiple established specialty chemical suppliers, including Fluorochem (UK), Leyan (China), AK Scientific (USA), and MolCore (China) . This multi-supplier availability contrasts with less widely distributed niche intermediates and provides procurement flexibility. Researchers can select from both 95% and 98% purity grades depending on application requirements, with 98% grade offerings available from Fluorochem and Leyan . The compound is assigned MDL Number MFCD14584782, facilitating cross-supplier identification and verification .

Procurement Supply Chain Grade Selection

Recommended Research and Procurement Scenarios for Methyl 4-(benzyloxy)-3-methoxy-5-nitrobenzenecarboxylate (CAS 1221791-58-7)


Enzymology Studies Targeting Carboxylesterase Activity

Researchers investigating carboxylesterase inhibition can utilize Methyl 4-(benzyloxy)-3-methoxy-5-nitrobenzenecarboxylate as a characterized probe compound with a documented IC₅₀ of 119 nM against Sus scrofa liver carboxylesterase [1]. The availability of this quantitative activity benchmark enables rational experimental design and provides a reference point for comparative studies, provided appropriate controls are included to account for assay-specific variables [1].

Synthetic Chemistry Requiring Defined Nitrobenzoate Building Blocks

This compound serves as a defined synthetic intermediate in multi-step organic syntheses where the precise 5-nitro regioisomer is required. The availability of 98% purity grades from multiple suppliers supports applications demanding high chemical purity, such as medicinal chemistry campaigns or material science precursor preparation. Researchers should confirm the required purity grade during procurement to ensure suitability for their specific synthetic pathway.

Structure-Activity Relationship (SAR) Studies of Nitrobenzoate Esters

Methyl 4-(benzyloxy)-3-methoxy-5-nitrobenzenecarboxylate represents a specific substitution pattern (4-benzyloxy, 3-methoxy, 5-nitro) that can be systematically compared with regioisomeric or functional group analogs in SAR investigations. The documented carboxylesterase inhibitory activity [1] provides one measurable biological endpoint for such comparative analyses, though researchers must independently generate data for any comparator compounds to establish valid SAR relationships.

Method Development and Analytical Reference Standard Preparation

With predicted physicochemical parameters including a boiling point of 487.4 ± 40.0 °C, density of 1.280 ± 0.06 g/cm³, and LogP of 3.33 , this compound can be incorporated into analytical method development workflows. The 98% purity grade available from select suppliers supports its use as a reference standard for chromatographic method development, impurity profiling, or spectroscopic calibration, pending appropriate qualification by the end user.

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